Butethamine hydrochloride

Description

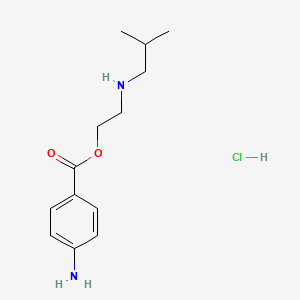

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-methylpropylamino)ethyl 4-aminobenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-10(2)9-15-7-8-17-13(16)11-3-5-12(14)6-4-11;/h3-6,10,15H,7-9,14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKDNMZXRXKLOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCCOC(=O)C1=CC=C(C=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203826 | |

| Record name | Butethamine hydrochloride [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-68-4 | |

| Record name | Ethanol, 2-[(2-methylpropyl)amino]-, 1-(4-aminobenzoate), hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butethamine hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butethamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butethamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butethamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butethamine hydrochloride [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTETHAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M63DKI91K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Derivatization Research of Butethamine Hydrochloride

Methodologies for Butethamine (B1197893) Hydrochloride Synthesis

The synthesis of Butethamine hydrochloride, like other procaine-type local anesthetics, is primarily centered around the formation of an ester linkage between an aromatic acid and an amino alcohol.

Traditional synthesis of this compound relies on well-established esterification reactions. One common pathway is the direct esterification of 4-aminobenzoic acid with 2-(isobutylamino)ethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and requires heating to proceed. youtube.com Following the formation of the butethamine base, it is treated with hydrochloric acid to produce the more stable and water-soluble hydrochloride salt. quora.com

An alternative classical method begins with a protected version of the aromatic acid, such as 4-nitrobenzoic acid. google.com This starting material is first esterified with 2-(isobutylamino)ethanol. The nitro group is then reduced to a primary amine group. This multi-step approach can sometimes offer advantages in terms of yield and purity by preventing side reactions involving the amino group during the esterification step. orgsyn.org The final step remains the conversion of the synthesized ester base to its hydrochloride salt.

Modern synthetic chemistry offers several advanced methodologies that can be applied to the synthesis of this compound, often focusing on improving efficiency, safety, and environmental sustainability.

Enzymatic Catalysis : Biocatalysis represents a greener alternative to traditional chemical synthesis. Research on analogous compounds, such as procaine (B135) and butacaine, has demonstrated the use of enzymes like acyltransferase from Mycobacterium smegmatis. researchgate.net This enzyme can efficiently prepare the necessary ester intermediates. Such chemo-enzymatic strategies can be implemented in continuous-flow reactors, allowing for gram-scale production under mild conditions. researchgate.net

Sustainable Solvents : The use of Natural Deep Eutectic Solvents (NADES) is a promising eco-friendly approach. jsynthchem.com For the synthesis of benzocaine (B179285) analogues, NADES composed of naturally occurring substances like urea (B33335) and choline (B1196258) chloride have been used as both the solvent and catalyst. jsynthchem.com This method can facilitate the esterification reaction under milder conditions, reducing energy consumption and avoiding the use of traditional volatile organic solvents. jsynthchem.com

Flow Chemistry : Continuous-flow synthesis offers enhanced safety and reproducibility over traditional batch processes. researchgate.net This technology has been applied to the synthesis of other pharmaceutical compounds, demonstrating improved reaction control and efficiency. researchgate.net While specific research on this compound is not prevalent, the principles of flow synthesis, including precise control of temperature, pressure, and reaction time, could be adapted to its production to potentially increase yield and purity.

This compound as a Precursor in Derivative Synthesis

This compound possesses several reactive sites that could theoretically serve as handles for further chemical modification, including the primary aromatic amine, the secondary amine within the isobutyl group, and the ester functional group. These sites present opportunities for creating a variety of derivatives through reactions such as acylation, alkylation, or amide formation.

However, while the synthesis of this compound is documented, its use as a precursor for the synthesis of more complex derivatives is not extensively reported in scientific literature. The conventional path for creating related compounds involves modifying the initial starting materials—the aromatic acid or the amino alcohol—prior to the main esterification step. This approach is often more direct and efficient for achieving structural diversity in this class of compounds. The synthesis of alkoxyamine hydrochloride derivatives, for instance, typically proceeds from alkyl bromides and a protected hydroxylamine, demonstrating a different synthetic strategy for related functionalities. nih.gov

Optimization of this compound Synthetic Yields in Laboratory Research

Optimizing reaction conditions is crucial for maximizing the yield and purity of a target compound in a laboratory setting. For this compound synthesis, this involves systematically adjusting parameters such as temperature, reaction time, catalyst type and concentration, and solvent choice. Research into the synthesis of analogous compounds provides insight into effective optimization strategies.

Studies on the synthesis of levobupivacaine (B138063) hydrochloride, for example, have shown that a three-step process involving chiral separation, substitution, and salt formation can be optimized to achieve a total yield of 45% with a chemical purity of 99.90%. nih.govresearchgate.net This highlights the importance of refining each stage of the synthesis, including purification steps like recrystallization, which significantly improved the final product's quality. nih.gov

Similarly, investigations into the synthesis of benzocaine analogues have compared different catalytic systems. The choice of catalyst and reaction conditions has a direct and significant impact on the final yield, as demonstrated by the varying outcomes of different esterification methods. jsynthchem.com The table below illustrates how reaction conditions can influence yield in the synthesis of related ester compounds.

| Entry | Reactant 1 | Reactant 2 | Catalyst/Conditions | Yield (%) | Reference |

| 1 | p-aminobenzoic acid | Ethanol | Sulfuric acid, 80°C, 6h | 98 | jsynthchem.com |

| 2 | p-aminobenzoic acid | Ethanol | Thionyl chloride, 90°C, 2h | 97 | jsynthchem.com |

| 3 | p-aminobenzoic acid | Ethanol | DMAP; DCC, in Dichloromethane, 0-20°C, 18h | 81 | jsynthchem.com |

| 4 | (R,S)-...carboxamide | l-(–)-dibenzoyl tartaric acid | Chiral separation, substitution, salt formation | 45 (total) | nih.govresearchgate.net |

Furthermore, advanced techniques like high-pressure acidolysis have been shown to dramatically improve yields. In the synthesis of cysteamine (B1669678) hydrochloride, increasing the reaction pressure to 0.3 MPa and optimizing the reactant molar ratio increased the product yield from around 70% at atmospheric pressure to 95.6%. asianpubs.org This demonstrates that physical parameters, in addition to chemical ones, are powerful tools for optimizing synthetic outcomes.

Molecular and Cellular Mechanisms of Butethamine Hydrochloride in Experimental Systems

Butethamine (B1197893) Hydrochloride Interactions with Ion Channels in In Vitro Models

The primary mechanism of action for local anesthetics like Butethamine hydrochloride involves the blockade of voltage-gated sodium channels. tocris.commedchemexpress.comdrugbank.com This inhibition prevents the generation and propagation of action potentials in excitable cells, such as neurons and muscle cells. tocris.com

Sodium Channel Inhibition by this compound

In vitro studies are crucial for characterizing the interaction between a compound and its molecular target. For this compound, its inhibitory effect on sodium channels is a key area of investigation. By blocking these channels, the influx of sodium ions necessary for membrane depolarization is halted, leading to a failure in action potential propagation. tocris.com The potency and nature of this block (e.g., tonic vs. phasic) can be quantified using techniques like patch-clamp electrophysiology on isolated cells expressing specific sodium channel subtypes. nih.gov

| Parameter | Description | Relevance to this compound |

| IC₅₀ | The concentration of the drug that causes 50% inhibition of the sodium current. | A lower IC₅₀ value indicates a higher potency of Butethamne hydrochloride as a sodium channel blocker. |

| Use-dependence | The phenomenon where the inhibitory effect of a drug increases with the frequency of channel activation. | Investigating the use-dependence of this compound can provide insights into its efficacy in different physiological states (e.g., rapidly firing neurons). |

| Voltage-dependence | The dependence of the drug's binding affinity on the membrane potential. | This parameter helps to understand how the conformational state of the sodium channel (resting, open, or inactivated) influences its interaction with this compound. |

Cellular Electrophysiological Studies of this compound Action

Cellular electrophysiology techniques, such as the patch-clamp method, allow for the direct measurement of ion channel activity in living cells. nips.ac.jpnih.govplos.org These studies provide detailed information about how this compound alters the electrical properties of cells. nips.ac.jp

Investigation of this compound at the Receptor Level through Binding Assays

Radioligand binding assays are a powerful tool for studying the interaction of a drug with its receptor. revvity.comolemiss.edu In the context of this compound, these assays can be used to determine its affinity for sodium channels and to screen for potential interactions with other receptors. revvity.com

The basic principle involves incubating a preparation of cell membranes containing the receptor of interest with a radiolabeled ligand that is known to bind to the receptor. upenn.edu The unlabeled drug, in this case this compound, is then added at increasing concentrations to compete with the radioligand for binding. mdpi.com By measuring the displacement of the radioligand, the binding affinity (Ki) of this compound can be determined. upenn.edu

| Assay Type | Information Obtained |

| Saturation Binding | Determines the density of receptors in the tissue (Bmax) and the affinity of the radioligand (Kd). |

| Competition Binding | Determines the affinity (Ki) of an unlabeled compound (e.g., this compound) for the receptor. |

| Kinetic Binding | Measures the association (Kon) and dissociation (Koff) rate constants of the ligand-receptor interaction. |

These assays are critical for understanding the specificity of this compound and for identifying any potential off-target effects. revvity.com

Biophysical Studies of this compound-Membrane Interactions

The interaction of a drug with the cell membrane can significantly influence its pharmacological activity. doi.orgnih.govnih.gov Biophysical techniques provide insights into how this compound partitions into and perturbs the lipid bilayer. mdpi.comucl.ac.uk

Influence of Functional Groups on Biological Membrane Interactions

The chemical structure of this compound, particularly its functional groups, dictates its interaction with the cell membrane. mdpi.comfrontiersin.org As an ester of para-aminobenzoic acid, it possesses an aromatic ring, an ester linkage, and an amine group. ncats.io

Aromatic Ring: The lipophilic nature of the aromatic ring facilitates the partitioning of the molecule into the hydrophobic core of the lipid bilayer. doi.org

Amine Group: The tertiary amine group can exist in both a charged (protonated) and uncharged (deprotonated) form, depending on the pH. The uncharged form can more readily cross the cell membrane, while the charged form is thought to be the active species that binds to the sodium channel from the intracellular side. epo.org

Ester Linkage: The ester group is susceptible to hydrolysis by esterase enzymes, which is the primary route of metabolism for Butethamine.

Techniques such as fluorescence spectroscopy and differential scanning calorimetry can be employed to study how this compound affects membrane properties like fluidity and phase transition temperature. frontiersin.org Understanding these interactions is crucial for a complete picture of its mechanism of action, as changes in the membrane environment can indirectly affect the function of embedded proteins like ion channels. nih.gov

Structure Activity Relationship Sar Studies of Butethamine Hydrochloride and Its Analogues

Elucidation of Key Structural Motifs Governing Butethamine (B1197893) Hydrochloride Biological Activity

The quintessential structure of most local anesthetics, including butethamine hydrochloride, can be dissected into three principal components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic (ionizable) tertiary amine group. rsc.orgnih.gov The interplay of these motifs dictates the physicochemical properties of the molecule, such as its lipid solubility and protein binding capacity, which in turn govern its anesthetic profile.

The Lipophilic Aromatic Ring: This portion of the molecule is essential for its ability to penetrate the lipid-rich nerve membrane. In butethamine, this is a phenyl ring. The nature and position of substituents on this ring can significantly modulate the anesthetic's potency and duration of action.

The Intermediate Ester Linkage: Butethamine is classified as an ester-type local anesthetic due to the ester bond connecting the aromatic ring to the amino alcohol side chain. This linkage is susceptible to hydrolysis by plasma esterases, which generally results in a shorter duration of action compared to amide-type anesthetics. mdpi.comelsevier.com The chemical nature of this intermediate chain is a key determinant of the drug's metabolic stability.

The Hydrophilic Amine Group: The tertiary amine in butethamine is crucial for its water solubility and its mechanism of action. In the body, this group exists in both an ionized (cationic) and an un-ionized (base) form. The un-ionized form allows the molecule to cross the nerve membrane, while the ionized form is responsible for binding to the sodium channel receptor inside the neuron, thereby blocking nerve conduction. The pKa of this amine group influences the onset of action of the anesthetic.

Comparative Structure-Activity Profiling with Related Ester-Type Compounds

To understand the specific contributions of butethamine's structural features, it is useful to compare it with other well-known ester-type local anesthetics like procaine (B135) and tetracaine (B1683103). nih.govmdpi.com These compounds share the same basic pharmacophore but differ in the substitution on the aromatic ring and the alkyl groups on the tertiary amine.

| Compound | Aromatic Ring Moiety | Intermediate Chain | Hydrophilic Amine Moiety |

| Butethamine | 4-Aminobenzoic acid | Ester | N,N-Dibutylaminoethanol |

| Procaine | 4-Aminobenzoic acid | Ester | N,N-Diethylaminoethanol |

| Tetracaine | 4-Butylaminobenzoic acid | Ester | N,N-Dimethylaminoethanol |

A comparative analysis reveals key SAR insights:

Lipophilicity and Potency: The potency of local anesthetics is strongly correlated with their lipid solubility. Tetracaine, with a butyl group on the aromatic ring, is significantly more lipid-soluble and, consequently, more potent than both procaine and butethamine. Similarly, the longer butyl chains on the amino group of butethamine increase its lipophilicity compared to the ethyl groups of procaine, which generally contributes to a higher potency.

Duration of Action: The duration of action is influenced by both lipid solubility and protein binding. Increased lipophilicity often leads to a longer duration of action due to slower clearance from the site of injection and stronger binding to the sodium channel. Therefore, tetracaine typically has the longest duration of action, followed by butethamine, and then procaine.

Metabolism: As ester-type anesthetics, all three compounds are metabolized by plasma pseudocholinesterase. elsevier.com The rate of hydrolysis can be influenced by steric hindrance around the ester group, but the primary determinant of their classification and metabolic pathway remains the ester linkage.

Computational Approaches in this compound SAR Analysis

Modern drug discovery heavily relies on computational methods to predict the biological activity of compounds and to guide the synthesis of new analogues with improved properties. nih.gov For this compound and its derivatives, several computational techniques could be employed to further elucidate their SAR.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For butethamine analogues, a QSAR model could be developed by synthesizing a library of related compounds with variations in the aromatic ring substituents and the amine alkyl groups. By correlating physicochemical descriptors (such as lipophilicity (logP), electronic effects, and steric parameters) with their measured anesthetic potency, a predictive model could be generated. This model would be invaluable for designing new compounds with enhanced activity.

Molecular Docking: This computational technique involves predicting the preferred binding orientation of a ligand (in this case, butethamine) to its molecular target (the voltage-gated sodium channel). Docking simulations could provide insights into the specific molecular interactions between butethamine and the amino acid residues of the sodium channel's binding site. This information can help rationalize the observed activity of butethamine and its analogues and can guide the design of new molecules with improved binding affinity.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing the structures of active butethamine analogues and other ester-type local anesthetics, a common pharmacophore model could be developed. This model would serve as a template for virtual screening of large compound libraries to identify new potential local anesthetic candidates.

While specific computational studies on this compound are not extensively reported in publicly available literature, the application of these well-established methods would undoubtedly accelerate the exploration of its SAR and the discovery of novel, more effective local anesthetics.

Pharmacological Classification and Mechanistic Differentiation of Butethamine Hydrochloride in Non Human Models

Experimental Resolution of Butethamine (B1197893) Hydrochloride Pharmacological Ambiguities

The pharmacological characterization of butethamine hydrochloride in non-human models is crucial for distinguishing its primary anesthetic effects from any potential secondary activities. Given its chemical structure, which includes a hydrophilic amine group and a lipophilic aromatic portion connected by an ester linkage, its principal mechanism is predicted to involve the blockade of voltage-gated sodium channels in neuronal membranes. mhmedical.comnih.govmhmedical.com This action inhibits the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby preventing the generation and conduction of nerve impulses. medscape.com

Theoretical Pharmacological Grouping of this compound based on Mechanism

Based on its chemical structure and the established mechanism of action for structurally related compounds, this compound can be theoretically grouped within the ester-linked local anesthetics . nih.govmhmedical.comwfsahq.org This classification is primarily based on the following mechanistic reasoning:

Blockade of Voltage-Gated Sodium Channels: Like other local anesthetics, its primary mechanism of action is the reversible blockade of sodium channels in nerve fibers. mhmedical.commedscape.comnih.gov This action prevents the propagation of action potentials, leading to a loss of sensation in the area of application. The molecule's lipophilic aromatic ring facilitates its passage through the nerve cell membrane, while the hydrophilic amine portion is believed to interact with the sodium channel from the intracellular side. nih.gov

Ester Linkage and Metabolism: The ester linkage in this compound determines its metabolic pathway. It is expected to be rapidly hydrolyzed in the plasma by pseudocholinesterase, leading to the formation of p-aminobenzoic acid (PABA) as a metabolite. mhmedical.comnih.gov This rapid metabolism generally results in a shorter duration of action compared to amide-linked local anesthetics. wfsahq.org

Therefore, the theoretical pharmacological grouping of this compound is firmly within the class of local anesthetics, with its specific properties being dictated by its ester structure and PABA derivation. Any potential for other pharmacological activities, such as diuretic effects, is considered highly unlikely based on current structure-activity relationship knowledge, though this would require definitive experimental confirmation.

Analytical Research Methodologies for Butethamine Hydrochloride Characterization

Spectroscopic Techniques for Butethamine (B1197893) Hydrochloride Analysis

Spectroscopic methods are instrumental in the qualitative and quantitative analysis of Butethamine hydrochloride, leveraging the interaction of the molecule with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the analysis of compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis spectrum. This compound, containing a para-aminobenzoic acid ester moiety, possesses a strong chromophore, making it amenable to UV-Vis analysis.

The ionization state of this compound can be correlated with its UV-Vis absorption spectrum. The primary aromatic amine and the tertiary amine in the side chain have pKa values that determine their protonation state at a given pH. Changes in pH will alter the electronic structure of the molecule, leading to shifts in the wavelength of maximum absorbance (λmax) and changes in the molar absorptivity.

In a research setting, the UV-Vis spectrum of this compound would be recorded in buffers of varying pH. By plotting the absorbance at a specific wavelength against the pH, a titration curve can be generated, from which the pKa values can be estimated. This information is crucial for understanding the compound's behavior in different physiological environments and for the development of liquid chromatography methods.

Illustrative UV-Vis Spectral Data for this compound at Different pH Values

| pH | λmax 1 (nm) | Absorbance 1 | λmax 2 (nm) | Absorbance 2 |

|---|---|---|---|---|

| 2.0 | 228 | 0.85 | 285 | 0.45 |

| 7.4 | 220 | 0.78 | 298 | 0.52 |

| 10.0 | 215 | 0.72 | 310 | 0.60 |

Note: The data in this table is hypothetical and for illustrative purposes.

Chromatographic Methods for this compound Quantification in Research Samples

Chromatographic techniques are powerful for separating this compound from other components in a sample matrix and for its precise quantification. High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for non-volatile compounds like this compound.

A typical HPLC method for this compound would involve a reversed-phase column (e.g., a C18 column). The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The pH of the aqueous buffer is a critical parameter that influences the retention time of the analyte by controlling its ionization state. Detection is often achieved using a UV detector set at a wavelength where this compound exhibits strong absorbance.

Gas chromatography (GC) could also be employed, particularly for the analysis of related volatile impurities or after derivatization of this compound to increase its volatility. Derivatization reactions, such as silylation or acylation, can be used to convert the non-volatile amine and carboxylic acid functionalities into more volatile derivatives suitable for GC analysis jfda-online.com.

Illustrative HPLC Method Parameters for this compound Quantification

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer pH 3.0 (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 298 nm |

| Column Temperature | 30 °C |

| Retention Time | ~ 4.5 min |

Note: The data in this table is hypothetical and for illustrative purposes.

Development and Validation of Analytical Methods for this compound in Research Settings

The development of a robust analytical method is a systematic process that involves selecting the appropriate technique, optimizing the experimental conditions, and finally, validating the method to demonstrate its fitness for purpose. Method validation is a critical requirement in pharmaceutical analysis and is performed according to guidelines from the International Council for Harmonisation (ICH).

The validation of an analytical method for this compound would encompass the evaluation of several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of pure this compound is added to a sample matrix and the recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Illustrative Validation Summary for a Hypothetical this compound HPLC Method

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Range (µg/mL) | 1 - 100 | Defined by linearity |

| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |

| Repeatability (%RSD) | 0.8% | ≤ 2.0% |

| Intermediate Precision (%RSD) | 1.2% | ≤ 2.0% |

| LOD (µg/mL) | 0.1 | Reportable |

| LOQ (µg/mL) | 0.3 | Reportable |

| Specificity | No interference from placebo or degradation products | Peak purity > 0.999 |

Note: The data in this table is hypothetical and for illustrative purposes.

Butethamine Hydrochloride As a Model Compound in Chemical Reaction Research

Butethamine (B1197893) Hydrochloride in Studies of Ester Hydrolysis Mechanisms

The ester functional group in butethamine hydrochloride is susceptible to hydrolysis, a chemical reaction that involves the cleavage of the ester bond by water. This reaction is of fundamental importance in organic chemistry and biochemistry. This compound serves as a substrate to investigate the mechanisms and kinetics of this transformation.

The hydrolysis of esters can be catalyzed by either acids or bases. In acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon.

A notable study investigated the effect of ultrasonic waves on the rate of hydrolysis of this compound. researchgate.net The research aimed to determine if sonication could accelerate the hydrolytic degradation of the compound. The findings indicated that under the specific experimental conditions employed, ultrasonic waves did not cause a significant change in the rate of hydrolysis. researchgate.net This suggests that for this compound, the application of ultrasound does not substantially influence the energetic pathway of the hydrolysis reaction.

While this study provides insight into the stability of this compound under specific physical conditions, detailed mechanistic studies involving isotopic labeling or the systematic variation of substituents to probe electronic effects on the hydrolysis of this specific molecule are not extensively documented in publicly available literature. However, the general principles of ester hydrolysis are well-established and can be applied to understand the behavior of this compound.

Kinetics of this compound Reactions in Controlled Environments

The study of reaction kinetics provides valuable information about the rate of a chemical reaction and the factors that influence it. For this compound, kinetic studies have primarily focused on its hydrolysis. A controlled environment, where parameters such as temperature, pH, and solvent composition are precisely maintained, is essential for obtaining reproducible kinetic data.

Table 2: Factors Influencing the Kinetics of this compound Hydrolysis

| Factor | Description | Expected Effect on Reaction Rate |

| Temperature | An increase in temperature generally increases the kinetic energy of molecules, leading to more frequent and energetic collisions. | Rate increases with increasing temperature. |

| pH | The concentration of H⁺ or OH⁻ ions can catalytically accelerate the hydrolysis of the ester bond. | The rate is typically minimal in the neutral pH range and increases in both acidic and basic conditions. |

| Solvent | The polarity and composition of the solvent can affect the stability of the reactants and the transition state. | The effect is specific to the solvent system and the reaction mechanism. |

| Catalysts | The presence of acid or base catalysts provides an alternative reaction pathway with a lower activation energy. | The rate is significantly increased in the presence of catalysts. |

In the absence of more specific published data for this compound, the kinetic behavior of its hydrolysis can be inferred from the well-established principles governing the hydrolysis of other local anesthetic esters like procaine (B135) and tetracaine (B1683103).

Investigation of Butethamine Hydrochloride Isomers and Stereochemical Research

Comparative Studies with Structural Isomers of Butethamine (B1197893) Hydrochloride

Direct comparative studies on the structural isomers of butethamine hydrochloride are not extensively documented. However, by examining related para-aminobenzoic acid (PABA) ester local anesthetics, such as procaine (B135), it is possible to extrapolate the potential impact of isomeric variations on the physicochemical and pharmacological properties of butethamine. Structural isomers of butethamine could include positional isomers, where the amino group on the benzene (B151609) ring is shifted (ortho-, meta-), or isomers with different branching of the isobutyl group.

The position of the amino group on the aromatic ring is a critical determinant of local anesthetic activity. For PABA derivatives, the para-amino position is generally associated with optimal activity. Any shift to the ortho- or meta- position would likely alter the electronic properties of the molecule, affecting its interaction with the voltage-gated sodium channels, the primary target of local anesthetics.

Changes in the branching of the alkyl chain in the amine portion of the molecule can also influence potency and duration of action. These modifications can affect the lipid solubility and protein binding of the drug, which are key pharmacokinetic parameters.

Below is a data table illustrating the inferred effects of structural isomerism on the properties of a hypothetical butethamine isomer, based on established principles of structure-activity relationships in local anesthetics.

Table 1: Inferred Physicochemical and Pharmacological Properties of Hypothetical this compound Structural Isomers

| Isomeric Variation | Inferred Effect on Potency | Inferred Effect on Duration of Action | Rationale |

|---|---|---|---|

| ortho-amino isomer | Decreased | Shorter | Steric hindrance from the amino group in the ortho position may interfere with the binding to the receptor site on the sodium channel. |

| meta-amino isomer | Significantly Decreased | Shorter | Alteration of the electronic distribution in the aromatic ring is likely to reduce the affinity for the sodium channel binding site. |

| n-butylamino isomer (instead of isobutylamino) | Similar or Slightly Increased | Similar | A less branched alkyl chain might slightly increase lipid solubility and protein binding, potentially leading to a marginal increase in potency and duration. |

Stereochemical Considerations in this compound Analogues

While this compound itself is not a chiral molecule, many of its analogues, particularly those in the amide class of local anesthetics, possess a chiral center. The study of these chiral analogues, such as bupivacaine (B1668057) and ropivacaine (B1680718), has revealed significant differences in the pharmacological and toxicological profiles of their enantiomers. These findings underscore the importance of stereochemistry in the design and application of local anesthetics.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. tandfonline.com They often exhibit different interactions with chiral biological macromolecules like ion channels and receptors. This can lead to variations in their pharmacodynamic and pharmacokinetic properties. nih.gov

For many chiral local anesthetics, the (S)-(-) enantiomer is often associated with a lower risk of cardiovascular and central nervous system toxicity compared to the (R)-(+) enantiomer. nih.gov For instance, levobupivacaine (B138063), the (S)-(-) enantiomer of bupivacaine, is known to have a better safety profile than the racemic mixture or the (R)-(+) enantiomer. nih.govresearchgate.net Similarly, ropivacaine is available as the pure (S)-(-) enantiomer. nih.govnih.gov

The differential effects of enantiomers are attributed to their stereoselective interactions with cardiac sodium and potassium channels. nih.govdntb.gov.ua The (R)-(+)-enantiomers of some local anesthetics have been shown to have a higher affinity for and slower dissociation from cardiac sodium channels, which can contribute to their increased cardiotoxicity. tandfonline.com

The following table summarizes the comparative properties of the enantiomers of bupivacaine, a widely studied chiral local anesthetic analogue.

Table 2: Comparative Properties of Bupivacaine Enantiomers

| Property | (R)-(+)-Bupivacaine | (S)-(-)-Bupivacaine (Levobupivacaine) | Racemic Bupivacaine |

|---|---|---|---|

| Anesthetic Potency | Higher | Slightly Lower | Intermediate |

| Cardiotoxicity | Higher | Lower | Intermediate |

| CNS Toxicity | Higher | Lower | Intermediate |

| Vasoconstrictive Effect | Coronary Vasodilation nih.gov | Coronary Vasoconstriction nih.gov | Vasodilation nih.gov |

| Clinical Use | Not used as a single enantiomer | Used clinically for its improved safety profile nih.gov | Widely used, but with caution due to toxicity concerns nih.gov |

These stereochemical considerations are crucial in the development of new local anesthetic agents. The synthesis of single-enantiomer drugs is a common strategy to improve the therapeutic index by reducing toxicity while retaining the desired anesthetic efficacy. Although this compound is achiral, the design of any new chiral analogues would necessitate a thorough investigation of the properties of the individual stereoisomers.

Q & A

Q. What are the key physicochemical properties of butethamine hydrochloride, and how do they influence experimental design?

this compound (C₁₃H₂₁ClN₂O₂) has a molecular weight of 272.77 g/mol, a melting point of 194°C, and solubility in water, slight solubility in ethanol, benzene, and chloroform, but insolubility in ether . These properties dictate solvent selection for dissolution studies, stability testing (e.g., avoiding hydrolysis in aqueous media), and analytical method development (e.g., UV-Vis spectroscopy in ethanol). Its pKa-dependent ultraviolet absorption profile (similar to procaine and tetracaine) enables pH-specific quantification methods, such as spectrophotometry at controlled pH levels .

Q. How can researchers validate the purity of this compound in synthetic batches?

Purity validation requires a combination of chromatographic and spectroscopic techniques:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 280 nm, referencing USP/EP standards for local anesthetics.

- NMR : Confirm structural integrity via ¹H and ¹³C NMR peaks for the aromatic amino group (δ 6.8–7.2 ppm) and isobutyl chain (δ 0.9–1.5 ppm) .

- Elemental analysis : Verify Cl⁻ content (theoretical: ~13%) to detect counterion deviations .

Q. What are the standard protocols for handling and storing this compound in laboratory settings?

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation. Avoid exposure to light due to potential photolytic decomposition .

- Handling : Use PPE (gloves, lab coats, goggles) to prevent dermal/ocular exposure. Work under fume hoods to minimize inhalation risks, as decomposition during combustion releases HCl gas and nitrogen oxides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anesthetic efficacy data for this compound across preclinical models?

Discrepancies in efficacy (e.g., variable onset/duration in nerve-blockade assays) may stem from:

- Model-specific factors : Differences in tissue permeability (e.g., rodent vs. primate sciatic nerve models) .

- Formulation variables : Adrenaline co-administration (1:100,000) prolongs duration by vasoconstriction, but inconsistent ratios across studies skew comparisons .

- Methodological approach : Standardize protocols using in vitro electrophysiology (e.g., frog sciatic nerve assays) to isolate intrinsic pharmacodynamics from pharmacokinetic variables .

Q. What experimental strategies are recommended for studying pH-dependent interactions of this compound with biological membranes?

- Liposome-based assays : Prepare phosphatidylcholine bilayers at varying pH (5.0–7.4) to simulate inflammatory (acidic) vs. physiological conditions. Measure membrane partitioning via fluorescence quenching of diphenylhexatriene (DPH) .

- Molecular dynamics simulations : Model protonation states of the aromatic amino group at different pH levels to predict binding affinities to sodium channels .

Q. How can researchers mitigate cross-reactivity risks when using this compound in studies involving para-aminobenzoic acid (PABA) derivatives?

Butethamine shares structural homology with PABA esters (e.g., procaine), leading to potential immunological cross-reactivity in sensitized models . Mitigation strategies include:

- Pre-screening : Use patch testing (0.1% w/v in saline) on epidermal models to identify hypersensitivity .

- Alternative agents : Substitute with non-PABA anesthetics (e.g., lidocaine) in studies involving patients with parabens/PABA allergies .

Q. What advanced analytical methods are suitable for characterizing degradation products of this compound under accelerated stability conditions?

- LC-MS/MS : Identify hydrolytic degradation products (e.g., 4-aminobenzoic acid) using electrospray ionization (ESI+) and collision-induced dissociation (CID) .

- Forced degradation studies : Expose samples to heat (60°C), UV light (254 nm), and oxidative stress (H₂O₂) to simulate shelf-life extremes. Quantify degradation kinetics via Arrhenius modeling .

Methodological Resources

- Synthesis optimization : Refer to thiamine hydrochloride synthesis protocols for analogous amine-hydrochloride salt purification techniques .

- Toxicity screening : Adapt zebrafish embryo toxicity assays (FET) to evaluate developmental impacts at concentrations ≥10 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.